3-(propan-2-yl)-1-propyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(propan-2-yl)-1-propyl-1H-pyrazol-5-amine is a nitrogen-containing heterocyclic compound. It features a pyrazole ring substituted with a propan-2-yl group at the 3-position and a propyl group at the 1-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(propan-2-yl)-1-propyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The reaction typically proceeds under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
3-(propan-2-yl)-1-propyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyrazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce new functional groups onto the pyrazole ring.
Scientific Research Applications
3-(propan-2-yl)-1-propyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its medicinal properties may reveal potential therapeutic uses, such as antimicrobial or anti-inflammatory effects.
Industry: It can be used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(propan-2-yl)-1-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that influence cellular functions, such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(propan-2-yl)-1-methyl-1H-pyrazol-5-amine
- 3-(propan-2-yl)-1-ethyl-1H-pyrazol-5-amine
- 3-(propan-2-yl)-1-butyl-1H-pyrazol-5-amine
Uniqueness
3-(propan-2-yl)-1-propyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of both propan-2-yl and propyl groups can influence the compound’s solubility, stability, and interaction with molecular targets.
Properties
Molecular Formula |
C9H17N3 |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
5-propan-2-yl-2-propylpyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-4-5-12-9(10)6-8(11-12)7(2)3/h6-7H,4-5,10H2,1-3H3 |
InChI Key |
HREXYYGCAQQPQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.